

Application of Copper Oxalate in Wood Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copperoxalate*

Cat. No.: *B15599428*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-based formulations are mainstays in the wood preservation industry, valued for their broad-spectrum fungicidal and insecticidal properties.^[1] However, the efficacy of traditional copper preservatives can be compromised by certain copper-tolerant fungi, particularly brown-rot fungi. These organisms have developed a detoxification mechanism involving the secretion of oxalic acid, which reacts with copper ions to form insoluble and non-toxic copper oxalate crystals.^{[2][3]} This natural process has sparked interest in the potential of using pre-formed copper oxalate as a wood preservative. The hypothesis is that by introducing copper in this already complexed form, it may offer a different mode of action or improved resistance to the mechanisms employed by tolerant fungi.

These application notes provide a comprehensive overview of the theoretical application of copper oxalate in wood preservation, including detailed protocols for its synthesis, application to wood, and subsequent efficacy testing. Due to the nascent stage of research in this specific area, some protocols are adapted from established standards for other copper-based preservatives.

Mechanism of Action and Rationale

The primary mode of action for most copper-based wood preservatives is the toxicity of soluble copper ions to wood-destroying organisms.^[4] However, copper-tolerant fungi circumvent this

by producing oxalic acid, which precipitates the copper as insoluble copper oxalate.[\[2\]](#) The application of pre-formed copper oxalate introduces a poorly soluble copper source into the wood matrix. The proposed protective mechanism is a slow release of bioactive copper ions as the copper oxalate complex dissociates under specific conditions, such as the acidic environment created by decaying fungi. This slow-release mechanism could offer long-term protection while potentially being less susceptible to the rapid detoxification processes of tolerant fungi.

Data Presentation

The following tables summarize key quantitative data from studies on various copper-based wood preservatives. This data provides a benchmark for evaluating the potential performance of copper oxalate.

Table 1: Efficacy of Various Copper-Based Preservatives Against Fungal Decay

Preservative	Fungus	Mass Loss (%)	Reference
Untreated Control	Fibroporia radiculosa	36	[5]
1.2% Ammoniacal Copper Citrate	Fibroporia radiculosa	38	[5]
Untreated Control	Gloeophyllum trabeum	40-46	[5]
1.2% Ammoniacal Copper Citrate	Gloeophyllum trabeum	0.5	[5]
Copper Ethanolamine (0.1 pcf)	Fomitopsis palustris	78.1	[6]

Table 2: Copper Leaching from Wood Treated with Various Preservatives

Preservative	Leaching Conditions	Copper Leached	Reference
CCA (weathered, low retention)	1-year field rainfall	<40 mg	[7]
ACQ (new)	1-year field rainfall	670 mg	[7]
CCA-C	AWPA E20 soil leaching test	Lower than ACQ and MCQ	[8]
ACQ-D	AWPA E20 soil leaching test	Highest leaching	[8]
Micronized Copper Quat (MCQ)	AWPA E20 soil leaching test	Higher than CCA, lower than ACQ	[8]

Experimental Protocols

Protocol 1: Synthesis of Copper Oxalate Nanoparticles

This protocol is adapted from a method for synthesizing copper oxalate for materials science applications and can be optimized for wood preservation purposes.[9]

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Deionized water
- Magnetic stirrer
- Beakers
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water.
- Prepare a 0.1 M solution of oxalic acid by dissolving the appropriate amount of $\text{H}_2\text{C}_2\text{O}_4$ in deionized water.
- While stirring vigorously, slowly add the oxalic acid solution to the copper(II) sulfate solution at room temperature.
- A light blue precipitate of copper oxalate will form immediately.
- Continue stirring the mixture for 1-2 hours to ensure complete reaction and control of particle size.
- Separate the copper oxalate precipitate from the solution by filtration.
- Wash the precipitate several times with deionized water to remove any unreacted reagents.
- Dry the copper oxalate powder in an oven at 60-80°C until a constant weight is achieved.

Protocol 2: Wood Treatment with Copper Oxalate

This protocol describes the impregnation of wood samples with the synthesized copper oxalate using a standard vacuum-pressure method.

Materials:

- Synthesized copper oxalate powder
- Deionized water or a suitable solvent
- Surfactant (optional, to aid dispersion)
- Wood samples (e.g., Southern Yellow Pine sapwood blocks, 19x19x19 mm)
- Vacuum-pressure impregnation vessel

- Balance

Procedure:

- Prepare a stable suspension of copper oxalate in deionized water. The concentration will depend on the target retention level. A starting point could be a 1-2% (w/v) suspension. The use of a surfactant and sonication may be necessary to achieve a uniform dispersion of nanoparticles.
- Dry the wood samples at $103 \pm 2^\circ\text{C}$ to a constant weight and record the initial dry weight.
- Place the wood samples in the impregnation vessel and apply a vacuum of at least -85 kPa for 30 minutes.
- Introduce the copper oxalate suspension into the vessel while maintaining the vacuum, ensuring the samples are fully submerged.
- Release the vacuum and apply a pressure of 800-1000 kPa for 1-2 hours to force the preservative into the wood structure.
- Release the pressure and remove the treated samples.
- Wipe the surface of the samples to remove excess preservative and weigh them to determine the wet uptake.
- Air-dry the treated samples for a period of at least two weeks to allow for fixation of the preservative.
- Calculate the retention of copper oxalate in the wood (kg/m³) based on the initial dry weight and the amount of preservative solution absorbed.

Protocol 3: Fungal Decay Resistance Test (Soil-Block Test)

This protocol is based on the American Wood Protection Association (AWPA) E10 standard to evaluate the efficacy of the treated wood against decay fungi.[\[10\]](#)

Materials:

- Treated and untreated (control) wood blocks
- Cultures of wood decay fungi (e.g., a copper-tolerant brown-rot fungus like *Fibroporia radiculosa* and a copper-sensitive brown-rot fungus like *Gloeophyllum trabeum*)
- Soil-block jars containing moist, sterile soil and feeder strips
- Incubator (27°C, 70% relative humidity)

Procedure:

- Sterilize the treated and control wood blocks by steam sterilization.
- Inoculate the soil-block jars with the selected fungi and allow the mycelium to colonize the feeder strips for 2-3 weeks.
- Place the sterile wood blocks onto the colonized feeder strips.
- Incubate the jars at 27°C and 70% relative humidity for a specified period (e.g., 12 weeks).
- At the end of the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and dry them to a constant weight at $103 \pm 2^\circ\text{C}$.
- Calculate the percentage of mass loss for each block.
- Compare the mass loss of the copper oxalate-treated blocks with the untreated controls to determine the preservative efficacy.

Protocol 4: Leaching Test

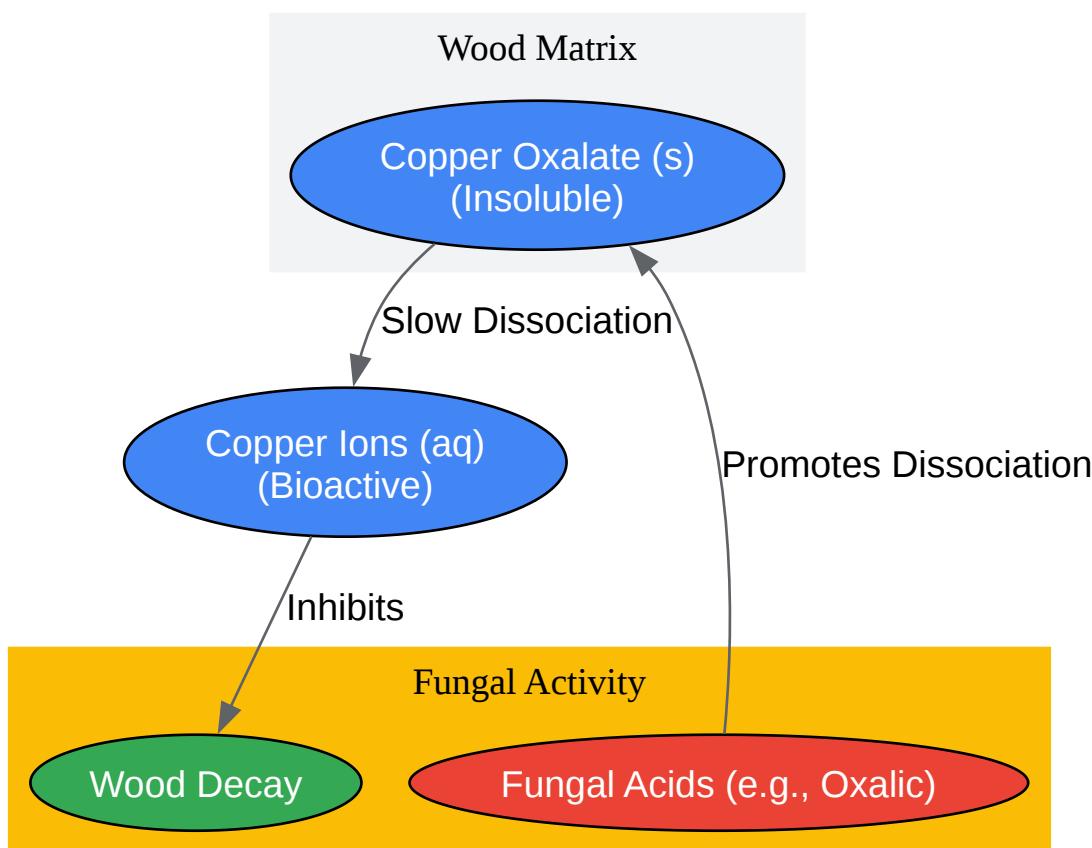
This protocol is adapted from standardized leaching tests to determine the permanence of the copper oxalate treatment in wood.[\[11\]](#)

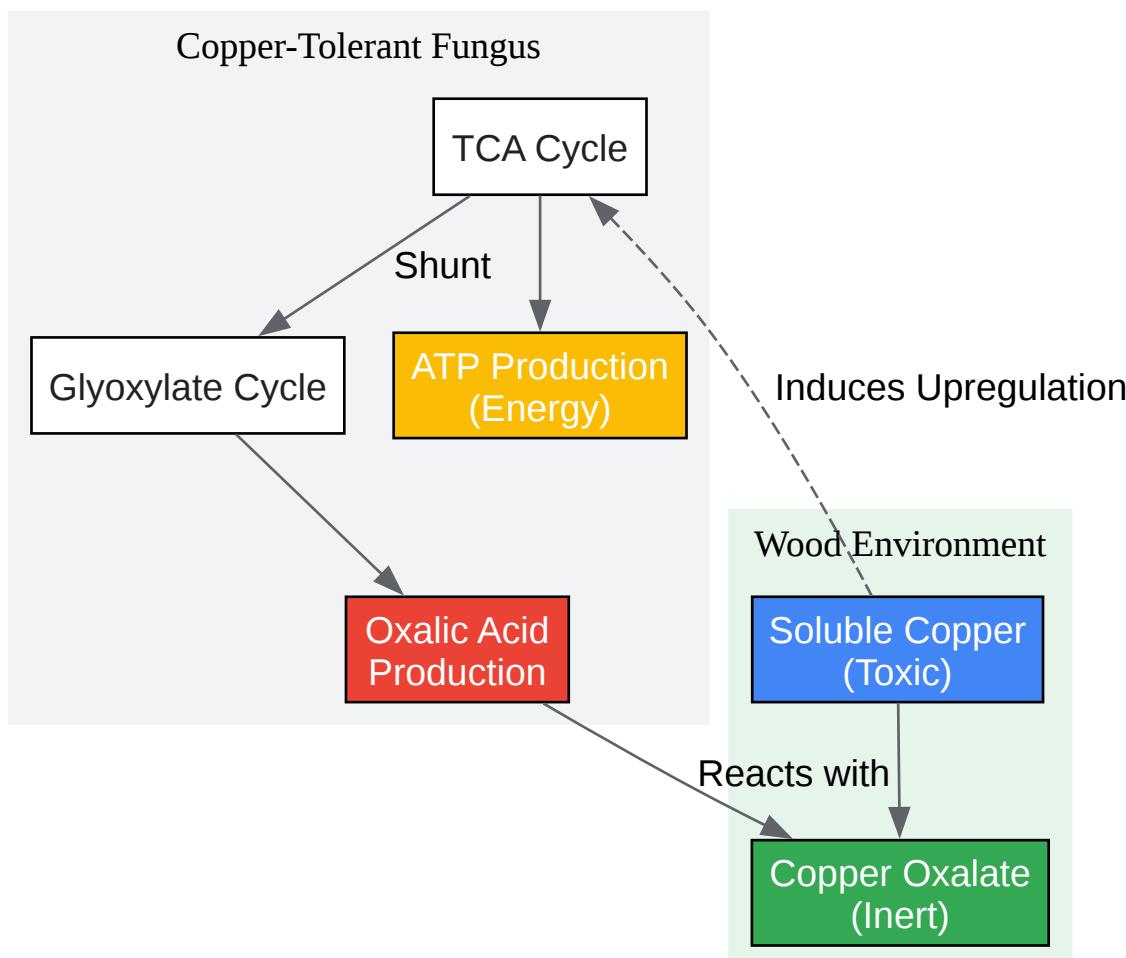
Materials:

- Treated wood blocks

- Deionized water
- Beakers or flasks
- Shaker or magnetic stirrer
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for copper analysis

Procedure:


- Place a known volume and weight of treated wood blocks in a beaker and add a specific volume of deionized water (e.g., a 1:10 wood to water volume ratio).
- Agitate the container for a set period (e.g., 6 hours).
- At specified time intervals (e.g., 6, 24, 48, 96, and 144 hours), decant the leachate and replace it with fresh deionized water.
- Analyze the collected leachate samples for copper concentration using AAS or ICP.
- Calculate the cumulative amount of copper leached from the wood over time and express it as a percentage of the initial copper content in the wood.


Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for copper oxalate wood preservation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. goooddrmc.com [goooddrmc.com]
- 2. Mycoremediation of copper: Exploring the metal tolerance of brown rot fungi :: BioResources [bioresources.cnr.ncsu.edu]
- 3. scispace.com [scispace.com]

- 4. Copper in Wood Preservatives Delayed Wood Decomposition and Shifted Soil Fungal but Not Bacterial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Untreated and copper-treated wood soaked in sodium oxalate: effects of decay by copper-tolerant and copper-sensitive fungi | Semantic Scholar [semanticscholar.org]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. FIELD-SCALE LEACHING OF ARSENIC, CHROMIUM AND COPPER FROM WEATHERED TREATED WOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of laboratory and natural exposure leaching of copper from wood treated with three wood preservatives [irg-wp.com]
- 9. Synthesis and characterization of copper oxalate and copper oxide nanoparticles by statistically optimized controlled precipitation and calcination of precursor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. heronjournal.nl [heronjournal.nl]
- To cite this document: BenchChem. [Application of Copper Oxalate in Wood Preservation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599428#application-of-copper-oxalate-in-wood-preservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com